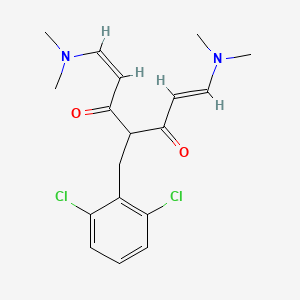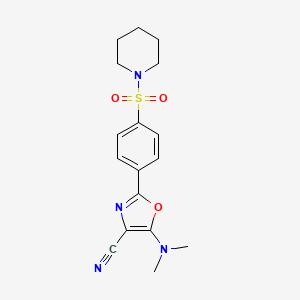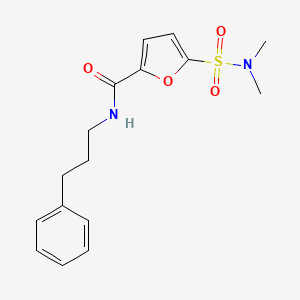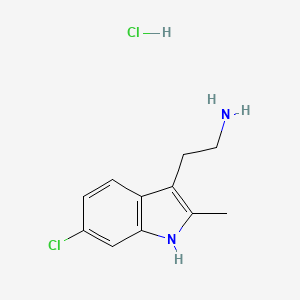
(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione, also known as DCMH, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of applications. In
Aplicaciones Científicas De Investigación
Optical Properties and Biological Imaging
The compounds similar to the specified chemical, such as 1,7-bis(4-ethyloxy-3-methoxy-phenyl)-1,6-heptadiene-3,5-dione, have been explored for their fluorescence properties. Research has shown that these compounds exhibit significant two-photon absorption cross-sections, making them suitable for high-specificity immunofluorescent cellular labeling. This indicates potential applications in biological imaging, particularly in visualizing cellular components and processes with high resolution and specificity (Xu et al., 2014).
Synthetic Applications
Curcumin derivatives, which share a similar structural framework with the chemical , have been synthesized and utilized in various chemical reactions. For example, the synthesis of azepino[4,5‐b]quinoxalines and pyridopyrazino[2,3‐d]azepines has been achieved using related diethoxyhexadiene diones. These synthetic processes showcase the versatility of such compounds in creating novel chemical structures, potentially useful in pharmaceuticals and materials science (Bonacorso et al., 1995).
Catalysis and Chemical Synthesis
Chemicals structurally related to the specified compound have been employed as catalysts in the synthesis of complex organic compounds. For instance, triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been used as a catalyst in the synthesis of pyridine-pyrimidines, demonstrating the role of such compounds in facilitating efficient and sustainable chemical reactions (Rahmani et al., 2018).
Luminescent Polymers
The framework of the specified compound is also relevant in the development of luminescent polymers. Similar structures, like 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-diones, have been incorporated into polymers to create materials with strong fluorescence and high quantum yields. These materials have potential applications in optoelectronics and as sensors due to their unique optical properties (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
(1Z,6E)-4-[(2,6-dichlorophenyl)methyl]-1,7-bis(dimethylamino)hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O2/c1-21(2)10-8-17(23)14(18(24)9-11-22(3)4)12-13-15(19)6-5-7-16(13)20/h5-11,14H,12H2,1-4H3/b10-8-,11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMWOURLXHZUTR-PNQPDEHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)/C=C\N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)
![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)


![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)






![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide](/img/structure/B2890719.png)
